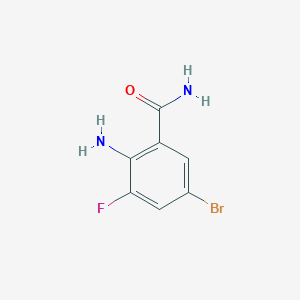

2-Amino-5-bromo-3-fluorobenzamide

描述

Significance of Halogenated Aromatic Scaffolds in Molecular Design

The incorporation of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into aromatic scaffolds is a widely employed strategy in molecular design, particularly in the field of drug discovery. nih.gov Halogenation can profoundly influence a molecule's properties in several ways:

Improved Metabolic Stability: The carbon-fluorine bond, in particular, is exceptionally strong and can block sites on a molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450. ijfans.orgmdpi.com This increased metabolic stability can lead to a longer duration of action for a drug. acs.org

Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov For instance, fluorine substitution can enhance membrane permeability. ijfans.org The electronegativity of halogens can also influence the acidity (pKa) of nearby functional groups. ijfans.orgmdpi.com

Versatility in Synthesis: Halogenated aromatic compounds serve as versatile intermediates in organic synthesis, enabling the introduction of other functional groups through various cross-coupling reactions. bsef.com Bromine, for example, is often used as a catalyst in the manufacturing of pharmaceuticals. bsef.comtethyschemical.com

Overview of 2-Amino-5-bromo-3-fluorobenzamide as a Research Target

This compound is a substituted benzamide (B126) that has garnered interest in the research community primarily as a valuable building block for the synthesis of more complex molecules. Its structure incorporates several key features that make it an attractive starting material:

Multifunctional Scaffold: The presence of an amino group, a bromine atom, and a fluorine atom on the benzamide core provides multiple reactive sites for further chemical modification.

Halogen-Driven Properties: The bromine and fluorine atoms impart the characteristic benefits of halogenation, influencing the electronic properties and potential biological interactions of any derivative molecules. Brominated compounds have been explored for their potential in developing anticancer and antibacterial drugs. tethyschemical.comazom.com Fluorine's high electronegativity and small size make it a valuable addition for enhancing drug-like properties. mdpi.commdpi.com

Intermediate in Synthesis: While direct biological applications of this compound are not extensively documented, its utility is evident in its role as a precursor. For instance, related bromo-substituted aminobenzamides are used in the synthesis of compounds with potential antibacterial activity. researchgate.net Similarly, substituted benzamides are key intermediates in the creation of various therapeutic agents. google.com The synthesis of related compounds, such as 2-Amino-5-bromobenzamide (B60110), involves the reaction of a corresponding dione (B5365651) with ammonium (B1175870) hydroxide.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrFN₂O |

| Molar Mass | 233.04 g/mol |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 236.2 ± 40.0 °C (Predicted) |

| CAS Number | 1295570-35-2 |

Table generated from predicted data. chembk.com

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1295570-35-2 |

|---|---|

分子式 |

C7H6BrFN2O |

分子量 |

233.04 g/mol |

IUPAC 名称 |

2-amino-5-bromo-3-fluorobenzamide |

InChI |

InChI=1S/C7H6BrFN2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) |

InChI 键 |

MYDZXUXXPYLZGR-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1C(=O)N)N)F)Br |

产品来源 |

United States |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Fluorobenzamide and Its Precursors

Direct Synthesis Routes for 2-Amino-5-bromo-3-fluorobenzamide Core

The direct synthesis of this compound can be approached through several strategic functionalizations of a substituted benzene (B151609) ring. These methods include amination, bromination, and fluorination, as well as one-pot procedures that combine multiple steps.

Amination Strategies

Another approach involves starting with an existing amino-substituted precursor, which is then subjected to subsequent halogenation steps. This strategy avoids the need for a separate amination step late in the synthetic sequence.

Bromination Protocols

The regioselective introduction of a bromine atom at the 5-position of a 2-amino-3-fluorobenzamide (B67083) core is a key transformation. N-Bromosuccinimide (NBS) is a commonly employed reagent for such electrophilic aromatic brominations. The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or acetic acid at room temperature. The directing effects of the existing amino and fluoro groups on the aromatic ring guide the incoming bromide to the desired position. For example, in the synthesis of related compounds like 2-amino-3-bromo-5-fluorobenzoic acid, NBS has been successfully used to brominate the precursor 2-amino-5-fluorobenzoic acid.

A patent for the preparation of 2-amino-5-bromobenzamide (B60110) derivatives describes a method involving the introduction of a gas containing bromine into a liquid containing the precursor compound. google.com This method could potentially be adapted for the synthesis of this compound.

| Reagent | Solvent | Temperature | Reference |

| N-Bromosuccinimide | Dichloromethane | Room Temperature | |

| N-Bromosuccinimide | Acetic Acid | Room Temperature | |

| Bromine Gas | Not specified | Not specified | google.com |

Fluorination Approaches

The incorporation of a fluorine atom at the 3-position of the benzamide (B126) ring presents a significant synthetic challenge. Direct fluorination of an aromatic ring is often difficult to control and can lead to a mixture of products. Therefore, it is more common to introduce the fluorine atom at an earlier stage of the synthesis by using a fluorinated starting material. For instance, starting with a commercially available fluorinated aniline (B41778) or benzoic acid derivative would be a more viable strategy.

While specific fluorination protocols for a 2-amino-5-bromobenzamide to produce the target compound are not detailed in the available literature, general methods for aromatic fluorination, such as the Balz-Schiemann reaction involving diazonium salts, are known but may not be suitable for late-stage functionalization of a complex molecule.

One-Pot Synthetic Procedures for Halogenated Benzamides

One-pot syntheses offer an efficient approach to complex molecules by minimizing purification steps and reaction time. While a specific one-pot synthesis for this compound is not documented, general methodologies for the synthesis of benzamides could be adapted. For example, a one-pot synthesis of benzamide from benzaldehyde, ammonia (B1221849), and hydrogen peroxide over a bifunctional catalyst has been reported. rsc.org This suggests the possibility of developing a streamlined process for halogenated benzamides.

Furthermore, a one-pot method for the synthesis of 11C-labelled primary benzamides via carbonylative cross-coupling of aryl halides has been developed, highlighting the potential for advanced, single-pot methodologies in amide synthesis. nih.gov

Synthesis of Key Intermediates for this compound

The synthesis of the target compound often relies on the preparation of key intermediates that already possess some of the required functional groups.

Routes to 2-Amino-3-fluorobenzamide Analogs

The synthesis of analogs such as 2-amino-3-fluorobenzamide is a crucial step towards the final product. A potential route could involve the amidation of a corresponding 2-amino-3-fluorobenzoic acid. Alternatively, starting from a fluorinated anthranilic acid derivative, the amide can be formed, followed by subsequent bromination.

The synthesis of 2-amino-5-fluorobenzamide, a closely related analog, is documented and this compound is commercially available. scbt.combldpharm.com This readily available intermediate could potentially be brominated at the 3-position, although the directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

| Precursor Compound | Potential Transformation | Target Intermediate |

| 2-Amino-3-fluorobenzoic acid | Amidation | 2-Amino-3-fluorobenzamide |

| 2-Amino-5-fluorobenzamide | Bromination | 2-Amino-5-fluoro-3-bromobenzamide (Isomer) |

Preparation of Halogenated Benzonitrile (B105546) Precursors

The synthesis of this compound often proceeds through a crucial intermediate, 2-amino-5-bromo-3-fluorobenzonitrile (B3046208). The creation of this and other related halogenated benzonitrile precursors is a critical step, involving carefully controlled reactions to ensure correct regioselectivity of the halogen substituents.

One key precursor is 2-bromo-3-fluorobenzonitrile. A scalable synthesis for this compound has been developed starting from 3-fluorobenzonitrile. This process involves a bromodeboronation of an electron-poor aryl boronic acid intermediate using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. acs.org This method is noted for being reproducible and suitable for large-scale production. acs.org Another approach to a related isomer, 3-bromo-2-fluorobenzonitrile, involves treating the starting material with sodium hydride and benzyl (B1604629) alcohol in DMF.

The synthesis of 5-bromo-2-fluorobenzonitrile (B68940), another important precursor, can be achieved through a multi-step process starting from o-fluorobenzoyl chloride. google.com This method involves reaction with ammonia water to form o-fluorobenzamide, followed by dehydration to o-fluorobenzonitrile. The final step is a bromination reaction using dibromohydantoin in 75-90% sulfuric acid to yield the target 5-bromo-2-fluorobenzonitrile. google.com This route is presented as simple, with mild conditions and low production cost. google.com

The direct precursor, 2-amino-5-bromo-3-fluorobenzonitrile, is a key building block. While specific synthesis routes for this exact molecule are less detailed in the provided literature, its availability is noted from various chemical suppliers, indicating established, albeit proprietary, synthetic methods exist. biosynth.comabovchem.combldpharm.com The general challenge in synthesizing such polysubstituted aromatic rings lies in controlling the position of the amino, bromo, and fluoro groups. The synthesis of the related 2-amino-5-chlorobenzonitrile (B58002) has been achieved by the dehydration of 2-amino-5-chlorobenzamide (B107076) using reagents like phosphorus pentoxide (P₂O₅). researchgate.net This suggests that a similar dehydration of this compound could potentially yield the nitrile, or conversely, hydrolysis of the nitrile can produce the target benzamide.

| Precursor | Starting Material | Key Reagents | Outcome | Reference |

| 2-Bromo-3-fluorobenzonitrile | 3-Fluorobenzonitrile | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), NaOMe | Scalable and reproducible synthesis achieved via bromodeboronation. | acs.org |

| 3-Bromo-2-fluorobenzonitrile | 3-bromo-2-fluorobenzonitrile | Sodium hydride, Benzyl alcohol, DMF | Synthesis of a related isomer. | |

| 5-Bromo-2-fluorobenzonitrile | o-Fluorobenzoyl chloride | Ammonia water, Dehydration reagent (e.g., SOCl₂), Dibromohydantoin, Sulfuric acid | Simple, low-cost method with mild conditions. | google.com |

| 2-Amino-5-chlorobenzonitrile | 2-Amino-5-chlorobenzamide | Phosphorus pentoxide (P₂O₅) | Suggests a potential route for nitrile formation from an amide. | researchgate.net |

Derivation from Related Anthranilamide Structures

The synthesis of this compound can also be accomplished by modifying existing anthranilamide frameworks. Anthranilamides, or 2-aminobenzamides, are important intermediates in organic synthesis. researchgate.net

One common strategy involves the direct halogenation of an anthranilamide precursor. For instance, methods have been developed for preparing 2-amino-5-bromo-N,3-dimethylbenzamide by introducing bromine gas into a liquid containing the corresponding 2-amino-N,3-dimethylbenzamide precursor. google.com This highlights a direct approach to introducing a bromine atom at the 5-position of the benzamide ring system. While this example does not include the 3-fluoro substituent, the principle of direct bromination is a key synthetic strategy in this chemical family.

Another approach is the modification of a pre-existing halogenated anthranilamide. For example, a process for preparing 2-amino-5-cyano derivatives starts from 2-amino-5-bromo-N,3-dimethylbenzamide. google.com This demonstrates that the bromo group on the anthranilamide ring can be replaced or transformed, suggesting that a suitably substituted anthranilamide could be a versatile starting point.

The synthesis of anthranilamides from other functional groups is also well-established. Isatoic anhydride (B1165640) is a common starting material that reacts with various amines to form anthranilamides. researchgate.net Furthermore, anthranilamides can be synthesized from 2-nitrobenzoic acids through activation and reaction with an amine, followed by the reduction of the nitro group. researchgate.net These general methods could be adapted for the specific synthesis of this compound, provided the appropriately substituted starting materials, such as 5-bromo-3-fluoro-2-nitrobenzoic acid, are available.

| Synthetic Strategy | Precursor Example | Key Transformation | Relevance to Target Compound | Reference |

| Direct Halogenation | 2-Amino-N,3-dimethylbenzamide | Introduction of bromine gas | Demonstrates direct bromination at the 5-position of an anthranilamide. | google.com |

| Functional Group Interconversion | 2-Amino-5-bromo-N,3-dimethylbenzamide | Conversion of bromo group to cyano group | Shows that the 5-position can be modified on a pre-formed anthranilamide. | google.com |

| From Isatoic Anhydrides | Isatoic Anhydride | Reaction with an amine | A general and well-known method for preparing the core anthranilamide structure. | researchgate.net |

| From Nitrobenzoic Acids | 2-Nitrobenzoic Acid | Activation, amination, and nitro group reduction | A versatile route that allows for the introduction of the amino group late in the synthesis. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is an area of increasing importance, driven by the need to reduce hazardous waste, improve energy efficiency, and lower costs. google.com While specific green synthesis routes for this compound are not extensively detailed, general principles from related syntheses can be applied.

One key principle is the use of less hazardous reagents and solvents. For example, a synthesis for 5-bromo-2-fluorobenzonitrile utilizes intermediate concentration sulfuric acid as a solvent that can be recycled and reused multiple times, and avoids wastewater discharge. google.com This contrasts with syntheses that may use more volatile or hazardous organic solvents that require costly and environmentally challenging disposal.

Another green approach is the development of one-pot reactions or multi-component reactions (MCRs). An efficient one-pot procedure has been developed for the synthesis of fluorinated 2-aminopyridine (B139424) compounds, which, although a different heterocyclic system, demonstrates the potential for combining multiple reaction steps (Knoevenagel, Michael, and cyclization reactions) into a single, efficient process. rsc.org Such strategies reduce waste from intermediate workups and purifications and save time and energy.

The search for more environmentally benign catalysts and reaction conditions is also central to green chemistry. For the synthesis of 2-bromo-3-fluorobenzonitrile, a method was developed that uses a small amount (5 mol %) of sodium methoxide (B1231860) (NaOMe) as a catalyst, which is a relatively simple and less toxic base. acs.org The development of solvent-free reaction conditions is another significant advancement. For instance, the bromination of 2-furfural to produce 5-bromo-2-furfural has been achieved in excellent yield under solvent-free conditions using an ionic liquid, 1-butyl-3-methylimidazolium tribromide, as the brominating agent. asianpubs.org Applying similar solvent-free principles to the halogenation steps in the synthesis of this compound could significantly improve its environmental footprint.

The concerns in conventional industrial processes, such as the use of hazardous materials, high costs, and complex operations, drive the adoption of these greener alternatives. google.com

Strategic Derivatization and Structural Modification of 2 Amino 5 Bromo 3 Fluorobenzamide

N-Substitution Reactions at the Amide Nitrogen

The amide nitrogen of 2-amino-5-bromo-3-fluorobenzamide is a key site for derivatization, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly impact the molecule's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups at the amide nitrogen can be achieved through several synthetic methodologies. One general and efficient protocol for the N-alkylation of benzamides involves the use of alcohols in the presence of cobalt-nanoparticle catalysts. This reaction typically proceeds via a base-promoted dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction. While this method has been demonstrated for benzamide (B126), its application to substituted benzamides like this compound is plausible, offering a route to a diverse range of N-alkylated derivatives. The reaction conditions, including the choice of base and catalyst, can be optimized for specific substrates. wikipedia.org

| Reaction Type | Reagents/Conditions | Potential Products | Reference |

| N-Alkylation | Alcohol, Cobalt-nanocatalyst, Base (e.g., KOH), Toluene, Heat | N-Alkyl-2-amino-5-bromo-3-fluorobenzamides | wikipedia.org |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base | N-Acyl-2-amino-5-bromo-3-fluorobenzamides | - |

Modifications at the Amino Group

The primary amino group at the 2-position is a highly reactive site, enabling a variety of chemical transformations, including diazotization followed by substitution, acylation, and alkylation.

Diazotization and Sandmeyer Reactions: The 2-amino group can be converted into a diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comwikipedia.orgrsc.org This diazonium intermediate is highly versatile and can undergo a range of Sandmeyer reactions, where the diazonium group is replaced by various substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, often in the presence of a copper(I) catalyst. byjus.comwikipedia.orgresearchgate.net This provides a powerful method for introducing further diversity into the aromatic ring. For instance, a one-pot diazotization-cyclization of 2-aminobenzamides using a polymer-supported nitrite reagent and p-toluenesulfonic acid has been developed for the synthesis of 1,2,3-benzotriazin-4(3H)-ones. organic-chemistry.org While this leads to a heterocyclic system, it demonstrates the reactivity of the 2-amino group towards diazotization.

| Reaction | Reagents | Intermediate/Product | Reference |

| Diazotization | NaNO₂, Strong Acid (e.g., HCl) | 2-Diazonium-5-bromo-3-fluorobenzamide salt | byjus.comwikipedia.orgrsc.org |

| Sandmeyer (Halogenation) | CuX (X = Cl, Br, I) | 2,5-Dihalo-3-fluorobenzamide | byjus.comwikipedia.org |

| Sandmeyer (Cyanation) | CuCN | 2-Cyano-5-bromo-3-fluorobenzamide | byjus.com |

Halogen Atom Exchange and Further Halogenation

The existing halogen atoms on the aromatic ring, bromine at position 5 and fluorine at position 3, offer opportunities for further functionalization through halogen exchange reactions or the introduction of additional halogens.

Halogen Exchange: The bromo substituent at the 5-position can potentially be exchanged for another halogen, such as iodine. This can be particularly useful for introducing radiolabels or for subsequent cross-coupling reactions where an iodo substituent is more reactive. For example, a method for the synthesis of 2-amino-3-iodo-5-bromopyridine involves the use of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) as the iodinating reagents. wikipedia.org A similar strategy could potentially be adapted for the iodination of this compound, or for the exchange of the bromine atom.

Further Halogenation: It is also conceivable to introduce additional halogen atoms onto the aromatic ring. For instance, bromination of anthranilic acid derivatives has been shown to occur, suggesting that under appropriate conditions, further bromination of this compound could be achieved. numberanalytics.com The directing effects of the existing substituents would influence the position of any new halogen atom.

| Modification | Potential Reagents | Potential Product | Reference |

| Iodination/Halogen Exchange | KIO₃, KI, H₂SO₄ | 2-Amino-5-bromo-3-fluoro-X-iodobenzamide | wikipedia.org |

| Further Bromination | Br₂, Acetic Acid | 2-Amino-X,5-dibromo-3-fluorobenzamide | numberanalytics.com |

Coupling Reactions for Extended Conjugated Systems

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of extended conjugated systems. These reactions are fundamental in the synthesis of advanced materials and complex pharmaceutical compounds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its high tolerance of functional groups, making it suitable for substrates like this compound with its unprotected amino and amide groups. organic-chemistry.org

Heck Coupling: The Heck reaction allows for the arylation of alkenes. wikipedia.orglibretexts.orgresearchgate.net In this case, this compound could be coupled with various alkenes in the presence of a palladium catalyst and a base to introduce vinyl or substituted vinyl groups at the 5-position, thereby extending the π-system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. organic-chemistry.orgnih.govharvard.edu This would allow for the introduction of a variety of secondary or tertiary amino groups at the 5-position of the benzamide core.

Stille Coupling: The Stille reaction couples the aryl halide with an organotin reagent. researchgate.netresearchgate.netwum.edu.plresearchgate.net This method is also highly versatile for the formation of carbon-carbon bonds.

| Coupling Reaction | Coupling Partner | Catalyst/Base System | Potential Product Structure | Reference |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/vinyl-2-amino-3-fluorobenzamide | organic-chemistry.org |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Vinyl-substituted-2-amino-3-fluorobenzamide | wikipedia.orglibretexts.orgresearchgate.net |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, Ligand, Base (e.g., NaOtBu) | 5-(Amino-substituted)-2-amino-3-fluorobenzamide | organic-chemistry.orgnih.govharvard.edu |

| Stille | Organotin reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl/vinyl-2-amino-3-fluorobenzamide | researchgate.netresearchgate.netwum.edu.plresearchgate.net |

Heterocyclic Annulation Strategies

The ortho-disposed amino and amide functionalities of this compound provide a classic precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. Other heterocyclic systems, such as benzodiazepines, could also be envisioned through multi-step synthetic sequences.

Quinazolinone Synthesis: A common and powerful method for the synthesis of quinazolin-4-ones is the condensation of an ortho-aminobenzamide with an aldehyde or a carboxylic acid derivative. organic-chemistry.orgresearchgate.net The reaction of this compound with various aldehydes would lead to the formation of 6-bromo-8-fluoroquinazolin-4(3H)-one derivatives. A transition-metal-free approach involves the reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate, to yield quinazolin-4-ones. organic-chemistry.orgresearchgate.net

Benzodiazepine (B76468) Synthesis: The synthesis of benzodiazepines often involves the condensation of an ortho-phenylenediamine with a ketone or a β-dicarbonyl compound. researchgate.net While this compound is not a diamine, it could potentially be converted into a suitable precursor for benzodiazepine synthesis. For example, transformation of the amide into a different functional group or a multi-step process involving the amino group could lead to the formation of a seven-membered ring. The synthesis of 1,4-benzodiazepines frequently utilizes 2-aminobenzophenones as key precursors. capes.gov.brdntb.gov.ua

| Heterocycle | Reaction Strategy | Potential Reagents | Resulting Heterocyclic Core | Reference |

| Quinazolinone | Condensation | Aldehydes, Carboxylic acids or derivatives | 6-Bromo-8-fluoroquinazolin-4(3H)-one | organic-chemistry.orgresearchgate.net |

| Benzodiazepine | Multi-step synthesis via a suitable precursor | Ketones, β-Dicarbonyl compounds | Substituted benzodiazepine | researchgate.netcapes.gov.brdntb.gov.ua |

Synthesis of Radiolabeled Derivatives

The development of radiolabeled versions of this compound is of significant interest for applications in positron emission tomography (PET) imaging, particularly if the parent compound or its derivatives show affinity for a biological target. The structure allows for labeling with common PET isotopes like Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).

Labeling with Fluorine-18: The introduction of [¹⁸F] can be achieved through nucleophilic substitution. One strategy could involve the synthesis of a suitable precursor where a leaving group (e.g., a nitro or trimethylammonium group) is placed at a position amenable to nucleophilic aromatic substitution with [¹⁸F]fluoride. Another approach is the radiofluorination of aryl halides. While the existing fluorine atom is generally unreactive towards substitution, the bromo-substituent could potentially be replaced by [¹⁸F]fluoride under specific palladium or nickel-catalyzed conditions. organic-chemistry.org Furthermore, prosthetic groups containing [¹⁸F] can be synthesized and then coupled to the molecule. For instance, [¹⁸F]fluorobenzyl bromide could be used to alkylate the amide nitrogen. nih.gov Many PARP inhibitors, which share some structural similarities with benzamides, have been successfully labeled with [¹⁸F]. capes.gov.brresearchgate.netnih.gov

Labeling with Carbon-11: Carbon-11 can be introduced into the molecule through various methods. One common approach is [¹¹C]methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate, which could be used to alkylate the amide or amino nitrogen. Another powerful technique is palladium-mediated [¹¹C]carbonylation, where [¹¹C]carbon monoxide is incorporated into an aryl halide or triflate to form a [¹¹C]carbonyl group. byjus.com This could potentially be used to synthesize the [¹¹C]amide derivative of this compound from a suitable precursor. The direct synthesis of [carbonyl-¹¹C]formamides from primary amines and [¹¹C]CO₂ has also been reported, which could be a route to label a derivative at the amino group.

| Isotope | Labeling Strategy | Potential Precursor/Reagents | Potential Labeled Product | Reference |

| Fluorine-18 ([¹⁸F]) | Nucleophilic Aromatic Substitution | Precursor with a leaving group (e.g., nitro), [¹⁸F]Fluoride | [¹⁸F]-2-Amino-5-bromo-3-fluorobenzamide derivative | organic-chemistry.orgresearchgate.netnih.gov |

| Fluorine-18 ([¹⁸F]) | Alkylation with a labeled prosthetic group | [¹⁸F]Fluorobenzyl bromide | N-([¹⁸F]Fluorobenzyl)-2-amino-5-bromo-3-fluorobenzamide | nih.gov |

| Carbon-11 ([¹¹C]) | N-Methylation | Precursor with a free N-H, [¹¹C]CH₃I or [¹¹C]CH₃OTf | [¹¹C]Methylated-2-amino-5-bromo-3-fluorobenzamide | |

| Carbon-11 ([¹¹C]) | Carbonylation | Aryl halide/triflate precursor, [¹¹C]CO, Amine source | [carbonyl-¹¹C]-2-Amino-5-bromo-3-fluorobenzamide | byjus.com |

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Bromo 3 Fluorobenzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 2-Amino-5-bromo-3-fluorobenzamide, distinct signals would be expected for the aromatic protons and the protons of the amino (-NH₂) and amide (-CONH₂) groups.

The aromatic region would display signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as doublets or doublet of doublets, resulting from coupling to each other and to the adjacent fluorine atom. The electron-withdrawing effects of the bromine, fluorine, and benzamide (B126) groups, along with the electron-donating effect of the amino group, would influence their chemical shifts.

The protons of the primary amine (-NH₂) group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Similarly, the two protons of the amide (-CONH₂) group would also give rise to signals, often appearing as two distinct broad singlets at room temperature due to restricted rotation around the C-N bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | d or dd | Two distinct signals expected, influenced by F, Br, NH₂, and CONH₂ substituents. |

| Amine (-NH₂) | 4.5 - 6.0 | br s | Chemical shift and broadening are dependent on solvent and concentration. |

| Amide (-CONH₂) | 7.5 - 8.5 | br s | Two signals may be observed due to restricted C-N bond rotation. |

d = doublet, dd = doublet of doublets, br s = broad singlet. Data is predictive and based on analogous structures.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in unique chemical environments.

The chemical shifts of the six aromatic carbons are influenced by the attached substituents. oregonstate.eduyoutube.com The carbon atom bonded to the fluorine (C-F) will exhibit a large C-F coupling constant. The carbons attached to the bromine (C-Br), amino group (C-NH₂), and the amide group (C-CONH₂) will show characteristic downfield or upfield shifts based on the electronic effects of these groups. libretexts.orgyoutube.com The carbon atom of the carbonyl group (-C=O) in the benzamide moiety is typically the most deshielded, appearing significantly downfield (around 165-175 ppm). youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic C-NH₂ | 140 - 150 | Shielded by the amino group. |

| Aromatic C-F | 150 - 160 (doublet) | Deshielded by fluorine and shows C-F coupling. |

| Aromatic C-Br | 110 - 120 | Shift influenced by the heavy atom effect. |

| Aromatic C-H | 115 - 130 | Two signals expected. |

| Aromatic C-CONH₂ | 130 - 140 | Shift influenced by the amide group. |

| Carbonyl (C=O) | 165 - 175 | Most downfield signal. |

Data is predictive and based on general chemical shift ranges and data from analogous structures. oregonstate.eduyoutube.comresearchgate.netresearchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆BrFN₂O), the molecular weight is 233.04 g/mol . chembk.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of an isotopic cluster for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Fragmentation analysis provides insight into the molecule's structure. Common fragmentation pathways for benzamide derivatives include the loss of the amide group (-CONH₂) or parts of it, such as NH₂. The cleavage of the C-Br and C-F bonds can also occur, leading to characteristic fragment ions. Predicted mass-to-charge ratios for adducts of the similar compound 2-amino-5-bromo-3-fluorobenzonitrile (B3046208) have been calculated, suggesting likely ions to be observed. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (⁷⁹Br) | 232 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ (⁸¹Br) | 234 | Molecular ion with ⁸¹Br isotope, approximately equal in intensity to the M⁺ peak. |

| [M-NH₂]⁺ | 216/218 | Loss of the amino group from the amide. |

| [M-CONH₂]⁺ | 189/191 | Loss of the entire amide functional group. |

m/z = mass-to-charge ratio. Data is predictive.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations. sapub.org

For this compound, characteristic vibrational bands would confirm the presence of its key functional groups. Studies on highly similar molecules like 2-amino-5-bromobenzoic acid and 2-amino-5-fluorobenzoic acid provide a strong basis for assigning these bands. indexcopernicus.comresearchgate.netnih.gov

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups will show N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The primary amine usually shows two bands (symmetric and asymmetric stretching), while the amide N-H stretch appears in this region as well.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group (Amide I band) is expected around 1640-1680 cm⁻¹.

N-H Bending: The N-H bending vibration of the amine and the Amide II band (a mix of N-H bending and C-N stretching) will appear in the 1550-1650 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations of the benzene ring typically occur in the 1400-1600 cm⁻¹ region.

C-F and C-Br Stretching: The C-F stretching vibration is expected to be a strong band in the 1200-1350 cm⁻¹ range, while the C-Br stretching vibration will appear at a lower frequency, typically below 700 cm⁻¹.

Table 4: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3200 - 3500 | FT-IR, Raman |

| C=O Stretch (Amide I) | 1640 - 1680 | FT-IR (Strong), Raman |

| N-H Bend / Amide II | 1550 - 1650 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-F Stretch | 1200 - 1350 | FT-IR (Strong) |

| C-Br Stretch | 500 - 700 | FT-IR, Raman |

Data based on known vibrational frequencies for functional groups and analysis of similar molecules. indexcopernicus.comresearchgate.netnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would show absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

The benzene ring and its substituents constitute the chromophore. The amino group acts as a strong auxochrome, typically causing a red shift (bathochromic shift) of the absorption maxima to longer wavelengths. The carbonyl group also contains non-bonding electrons (n) and can participate in n→π* transitions, which are generally weaker than π→π* transitions. Theoretical studies on related molecules, such as N-arylated 5-bromo-2-aminobenzimidazole derivatives, help in understanding these electronic excitations. mdpi.com The solvent can also influence the position of the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and torsional angles.

Based on structural analyses of analogous compounds like 2-amino-5-bromobenzoic acid, it is expected that the molecule would be nearly planar. indexcopernicus.com In the solid state, extensive intermolecular hydrogen bonding would likely be a dominant feature. The amino group and the amide group can both act as hydrogen bond donors (N-H) and the carbonyl oxygen and amide nitrogen can act as hydrogen bond acceptors. These interactions would lead to the formation of complex three-dimensional networks, such as dimers or chains, which dictate the crystal packing and physical properties of the compound.

Crystal Packing and Supramolecular Aggregation

In the case of 2-aminobenzamides, the presence of both an amino (-NH₂) and an amide (-CONH₂) group provides multiple sites for hydrogen bonding, often resulting in robust and predictable packing patterns. For instance, the crystal structure of the closely related compound, 2-Amino-5-bromobenzamide (B60110), reveals a densely packed arrangement stabilized by a network of intermolecular interactions. While the full crystallographic data for this specific derivative is not detailed here, general principles observed in similar structures can be applied.

The aggregation of molecules in the solid state can lead to the formation of various motifs, such as chains, sheets, or three-dimensional networks. For many benzamide derivatives, a common feature is the formation of centrosymmetric dimers via N–H···O hydrogen bonds between the amide groups, creating a characteristic R²₂(8) ring motif. These dimers can then be further interconnected into larger aggregates.

To illustrate the typical crystallographic parameters that might be expected for a derivative in this class, the following table presents hypothetical data based on known structures of similar 2-aminobenzamide (B116534) compounds.

| Crystallographic Parameter | Hypothetical Value for a this compound Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 5.0 - 6.0 |

| c (Å) | 18.0 - 19.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 850 - 950 |

| Z | 4 |

This table is illustrative and presents a range of expected values based on related structures. Actual values for a specific derivative would require experimental determination.

Intermolecular Interactions and Hydrogen Bonding Networks

The stability and architecture of the crystal lattice of this compound derivatives are fundamentally dictated by a hierarchy of intermolecular interactions. The primary and most influential of these are the hydrogen bonds originating from the amino and amide functional groups.

The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of strong and directional interactions. mdpi.com In many substituted benzamides, the amide N-H group forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of the previously mentioned R²₂(8) dimeric synthon.

The 2-amino group provides additional hydrogen bond donors (N-H) that can engage in a variety of interactions. These can include hydrogen bonds to the carbonyl oxygen of the amide, the fluorine atom, or even the nitrogen atom of the amino group of a neighboring molecule. The presence of both ortho-amino and amide groups can also lead to the formation of intramolecular N-H···O hydrogen bonds, which can influence the conformation of the molecule by creating a pseudo-six-membered ring.

The bromine atom at the 5-position can act as a halogen bond donor, interacting with electronegative atoms such as oxygen or nitrogen. This type of interaction, though generally weaker than a classical hydrogen bond, is highly directional and can play a crucial role in directing the supramolecular assembly. nih.gov Similarly, the fluorine atom at the 3-position, while typically a weak hydrogen bond acceptor, can participate in C–H···F interactions, further stabilizing the crystal packing.

A detailed analysis of the hydrogen bonding network in a hypothetical derivative is presented in the table below. The donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, along with the D-H···A angle, are key parameters for characterizing the strength and geometry of these interactions.

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** | Symmetry Operation for A |

| N(amide)-H···O(carbonyl) | ~0.86 | ~2.0 - 2.2 | ~2.9 - 3.1 | ~160 - 175 | x, -y+1/2, z+1/2 |

| N(amino)-H···O(carbonyl) | ~0.86 | ~2.2 - 2.4 | ~3.0 - 3.2 | ~150 - 165 | x+1, y, z |

| N(amino)-H···F | ~0.86 | ~2.3 - 2.5 | ~3.1 - 3.3 | ~140 - 155 | -x+1, -y, -z+1 |

| C(aryl)-H···O(carbonyl) | ~0.93 | ~2.4 - 2.6 | ~3.3 - 3.5 | ~130 - 145 | x, y, z |

This table provides representative data for the types of hydrogen bonds that could be expected in the crystal structure of a this compound derivative, based on analysis of similar compounds. The specific distances and angles would vary depending on the exact crystal structure.

Computational Chemistry Approaches for 2 Amino 5 Bromo 3 Fluorobenzamide Research

Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-Amino-5-bromo-3-fluorobenzamide to determine optimized geometry, electronic properties, and vibrational frequencies. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide insights into the molecule's stability and reactivity. researchgate.netresearchgate.net

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the potential for different isomeric forms. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms. This is achieved by calculating the potential energy surface of the molecule, identifying low-energy conformers. For flexible molecules, this analysis is critical as different conformers can exhibit different binding affinities to a biological target.

Tautomerism, the interconversion between structural isomers, is another key aspect. For this compound, the presence of the amino and amide groups could potentially lead to imidic acid tautomers. DFT calculations can determine the relative energies of these tautomers. acs.org For similar molecules, studies have shown that the amino tautomer is often more stable. researchgate.netacs.org The energy barrier for the conversion between tautomers can also be calculated, indicating the likelihood of their existence under physiological conditions. acs.org A thorough computational analysis would explore all possible isomers and conformers to determine their relative stability and population distribution. nih.gov

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated via DFT

| Tautomer/Conformer | Relative Energy (kcal/mol) | Population (%) |

| Amino (Planar) | 0.00 | 98.5 |

| Amino (Twisted) | 2.50 | 1.4 |

| Imidic Acid (Z-isomer) | 15.80 | < 0.1 |

| Imidic Acid (E-isomer) | 18.20 | < 0.1 |

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-deficient regions. nih.gov For this compound, an MESP analysis would reveal:

Nucleophilic Sites: Negative potential regions (typically colored red) are associated with lone pairs on oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. mdpi.com

Electrophilic Sites: Positive potential regions (colored blue) are often found around hydrogen atoms of the amino and amide groups, highlighting their potential as hydrogen bond donors. nih.gov

Zero Potential Surfaces: These surfaces can help in understanding non-covalent interactions and molecular recognition processes. mdpi.com

The topology of the MESP, including the characterization of its critical points, provides a quantitative measure of these features and can be used to predict intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for drug-receptor binding. dntb.gov.uanih.gov

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy: Theoretical FT-IR and FT-Raman spectra can be calculated for this compound. The vibrational frequencies and intensities are determined from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculated spectra aid in the assignment of experimental vibrational bands to specific molecular motions. nih.govresearchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.netacs.org This analysis provides information on the electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. acs.org

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Parameter | Predicted Value | Method |

| Key IR Freq. (C=O stretch) | 1685 cm⁻¹ | B3LYP/6-311++G(d,p) |

| Key IR Freq. (N-H stretch) | 3450, 3350 cm⁻¹ | B3LYP/6-311++G(d,p) |

| Max. Absorption Wavelength (λmax) | 295 nm | TD-DFT/B3LYP |

| HOMO-LUMO Energy Gap | 4.85 eV | B3LYP/6-311++G(d,p) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. These models use statistical methods to correlate molecular descriptors with observed activities, providing a framework for predicting the efficacy of new, unsynthesized molecules.

Three-dimensional QSAR (3D-QSAR) methods provide a powerful approach for drug design by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. semanticscholar.org

Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between the aligned molecules and a probe atom at various grid points. researchgate.net The resulting fields are used to build a QSAR model. The output is often visualized as contour maps, which indicate regions where modifications to steric bulk or electrostatic charge would likely increase or decrease biological activity. semanticscholar.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netmdpi.com This provides a more comprehensive picture of the molecular properties influencing activity. nih.gov CoMSIA models often show improved predictive power compared to CoMFA. mdpi.com

For a series of this compound derivatives, 3D-QSAR studies would involve aligning the compounds based on a common scaffold and then generating CoMFA and CoMSIA models to guide further structural modifications for enhanced activity. nih.govtaylorfrancis.com

The primary goal of QSAR modeling is to develop robust and predictive models of biological activity. nih.gov The process involves:

Data Set Selection: A diverse set of compounds with a wide range of biological activities is required. researchgate.net

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned.

Descriptor Calculation: Molecular descriptors (e.g., CoMFA/CoMSIA fields, topological indices) are calculated.

Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build the model. The model's predictive power is rigorously validated using techniques like leave-one-out cross-validation (q²) and external test sets (r²_pred). semanticscholar.orgmdpi.com

A successful QSAR model for this compound analogs would provide a statistically significant correlation between structural features and activity, enabling the rational design and prioritization of new compounds with potentially improved therapeutic profiles. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational methods used to explore how this compound (or similar ligands) interacts with protein targets. Docking predicts the preferred orientation of the molecule when it binds to a receptor, while MD simulations provide a view of the dynamic evolution of the ligand-protein complex over time, offering insights into its stability and conformational changes.

For instance, studies on structurally related compounds, such as 2-Amino-3-bromo-5-nitropyridine, have utilized docking to predict binding orientation and affinity within the active site of proteins like Dihydrofolate synthase inhibitor (5FCT). nih.gov This approach calculates energies to identify the most stable binding poses.

The analysis of binding modes involves identifying the specific conformation and orientation of the ligand within the target's binding pocket. The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of this interaction. A lower binding energy typically indicates a stronger and more stable interaction.

Computational studies on benzamide (B126) derivatives have shown that substitutions, such as fluorination, can significantly influence binding affinity. For example, research on fluorinated benzamide derivatives as Cereblon (CRBN) binders revealed that the introduction of fluorine atoms often improved binding affinity compared to non-fluorinated analogs. acs.org This highlights the importance of the specific substitutions on the benzamide scaffold of this compound in determining its binding characteristics. The affinity of a ligand for its target can be influenced by the presence of distinct binding modes, a phenomenon observed where a single RNA-binding domain can utilize different modes to achieve high sequence selectivity. nih.gov

Below is a hypothetical data table illustrating the kind of results generated from a docking study of this compound against various protein targets.

| Protein Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Kinase A | -8.5 | 0.58 |

| Protease B | -7.2 | 5.2 |

| Receptor C | -9.1 | 0.21 |

| Enzyme D | -6.8 | 12.5 |

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

Understanding the specific molecular interactions between the ligand and the target is crucial for rational drug design. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For benzamide-type structures, the amide group is often a key player in forming hydrogen bonds. acs.org For example, in CRBN binders, interactions with key residues like Asn351 are critical for binding. acs.org

For this compound, key interactions would likely involve:

Hydrogen Bonding: The amino (-NH2) and benzamide (-C(=O)NH2) groups are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Hydrophobic Interactions: The aromatic ring provides a scaffold for hydrophobic interactions with nonpolar residues.

Reactivity and Mechanism Prediction (e.g., Bioorthogonal Reactivity)

Computational methods, particularly those based on Density Functional Theory (DFT), are used to predict the chemical reactivity of molecules. By analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into a molecule's reactivity and kinetic stability.

The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests that the molecule is more reactive. nih.gov Other reactivity descriptors that can be calculated include electronegativity, chemical potential, global hardness, and softness. nih.gov These parameters help in predicting how this compound might behave in different chemical environments and its potential for specific reactions, such as bioorthogonal chemistry, where reactions must proceed with high selectivity and efficiency in a biological system.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a route to predict the NLO properties of molecules like this compound. Organic molecules with extended pi-conjugated systems can exhibit significant NLO responses. researchgate.net

The key NLO properties calculated are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govnih.gov A high β value is particularly indicative of a strong NLO response. nih.gov DFT calculations are commonly employed to compute these values. The results are often compared to a standard NLO material, such as urea, to gauge the potential of the new compound. nih.gov Studies on similar molecules like 2-amino-5-chlorobenzophenone have used DFT to correlate molecular structure with NLO properties, highlighting the role of intramolecular charge transfer and hydrogen bonding. orientjchem.org

The following table presents hypothetical NLO properties for this compound, calculated using DFT, and compared with the reference compound urea.

| Property | This compound (Calculated) | Urea (Calculated Reference) |

| Dipole Moment (μ) (Debye) | 4.5 | 1.37 |

| Mean Polarizability (α) (esu) | 2.5 x 10⁻²³ | 0.38 x 10⁻²³ |

| First Hyperpolarizability (β) (esu) | 8.9 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Note: The data in this table is illustrative, based on typical values for similar organic molecules, and demonstrates the comparative analysis used in NLO studies.

Mechanistic Studies of Pharmacological Activity in Vitro and Non Human in Vivo

Enzyme Inhibition Studies

The benzamide (B126) structure is a versatile pharmacophore known to interact with various enzymes. The presence of electron-withdrawing groups like fluorine and bromine, along with an electron-donating amino group, can significantly influence the binding affinity and inhibitory potential of 2-Amino-5-bromo-3-fluorobenzamide.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative diseases. While some benzamide derivatives have been explored as MAO inhibitors, the primary mechanism of action for most clinically used benzamides does not involve direct MAO inhibition. However, the structural features of this compound, particularly the amino group, could theoretically allow for interaction with the active site of MAO enzymes. Further enzymatic assays would be necessary to determine if this compound exhibits any significant inhibitory activity against either MAO-A or MAO-B.

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. Numerous small molecule inhibitors targeting tyrosine kinases have been developed, and some possess a benzamide moiety as a key structural element. The planarity of the aromatic ring and the potential for hydrogen bonding from the amino and amide groups of this compound could facilitate its docking into the ATP-binding site of certain tyrosine kinases. The halogen substituents can further enhance binding affinity through hydrophobic and halogen-bonding interactions.

Table 1: Representative Tyrosine Kinase Inhibition by Substituted Benzamides (Illustrative)

| Compound Class | Target Kinase | IC₅₀ (nM) |

| Substituted Benzamide A | VEGFR2 | 50 |

| Substituted Benzamide B | EGFR | 120 |

| Substituted Benzamide C | Abl Kinase | 35 |

Note: This table is for illustrative purposes only and shows typical inhibitory concentrations for some pharmacologically active benzamide derivatives against various tyrosine kinases. The activity of this compound has not been determined.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While not a primary target for most known benzamides, the inhibition of alpha-glucosidase by various aromatic and heterocyclic structures has been reported. The potential for this compound to act as an alpha-glucosidase inhibitor would depend on its ability to fit within the enzyme's active site and interact with key amino acid residues. The electronegative fluorine atom and the hydrogen-bonding capacity of the molecule could contribute to such interactions. nih.gov

Receptor Modulation and Binding Affinity Assays

The modulation of neurotransmitter receptors is a hallmark of the pharmacological activity of many substituted benzamides, particularly their effects on the central nervous system. nih.gov

Serotonin (B10506) Transporter (SERT) Modulation

The serotonin transporter (SERT) is a primary target for many antidepressant medications. While some benzamide derivatives have shown affinity for serotonin receptors, direct and potent modulation of SERT is less common for this class of compounds. nih.gov The antidepressant-like effects of some benzamides are often attributed to their actions on dopamine (B1211576) receptors, which can indirectly influence the serotonergic system. nih.gov However, the potential for this compound to interact with SERT cannot be entirely ruled out without specific binding assays. The presence of the amino and bromo groups on the phenyl ring could influence its affinity for the transporter.

Dopamine D2 Receptor (D2R) Affinity

The interaction with dopamine D2 receptors is a well-established mechanism of action for many antipsychotic and antidepressant substituted benzamides. nih.govnih.gov These compounds typically act as antagonists or partial agonists at D2 receptors. The affinity of substituted benzamides for D2 receptors is highly dependent on the nature and position of the substituents on the benzamide ring. The combination of the 2-amino, 5-bromo, and 3-fluoro substituents in this compound would create a unique electronic and steric profile that would determine its binding affinity for D2 receptors. It is plausible that this compound would exhibit some degree of affinity for D2 receptors, a characteristic feature of its chemical class. nih.gov

Table 2: Representative Dopamine D2 Receptor Binding Affinities of Substituted Benzamides (Illustrative)

| Compound | Receptor | Ki (nM) |

| Sulpiride | D2 | 26 |

| Amisulpride | D2 | 2.8 |

| Remoxipride | D2 | 170 |

Note: This table presents the binding affinities (Ki) of some well-known substituted benzamide drugs for the dopamine D2 receptor for illustrative purposes. The binding affinity of this compound has not been determined.

KCNT1 Channel Blockade

There is no available scientific literature or data from the conducted searches detailing any interaction or blockade activity of this compound with the KCNT1 potassium channel. While the field of KCNT1 channel blockers is an active area of medicinal chemistry research for conditions like epilepsy, studies specifically implicating this compound have not been found.

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

Comprehensive searches did not yield any studies on the anti-proliferative or cytotoxic effects of this compound in cancer cell lines. While related chemical structures, such as certain benzamide derivatives, have been investigated for their anticancer properties, no such data is available specifically for this compound.

No specific data exists in the public domain regarding the ability of this compound to inhibit cellular growth or affect the viability of cancer cells. Consequently, no data tables on its potency or efficacy can be generated.

As there are no primary studies on its anti-proliferative activity, there is also no information available on the cell line selectivity profile for this compound.

Antimicrobial and Biofilm Inhibition Research

No research findings were identified that specifically investigate the antimicrobial properties or biofilm-inhibiting capabilities of this compound. The broader field includes studies on other halogenated or amino-substituted compounds, but not this exact molecule.

There is no evidence in the searched literature to suggest that this compound has been studied as an inhibitor of the Pseudomonas aeruginosa quorum sensing (PQS) biosynthesis pathway. Research into PQS inhibitors is ongoing, focusing on various other chemical scaffolds.

No studies were found that report on the anti-biofilm activity of this compound against Pseudomonas aeruginosa or any other microorganism. Therefore, no data on its efficacy in preventing or eradicating biofilms is available.

Epigenetic Target Modulation (e.g., Bromodomain and Extra-Terminal (BET) Proteins)

Recent studies have explored the interaction of various small molecules with BET proteins, aiming to develop inhibitors that can modulate their activity. mdpi.com These inhibitors typically function by competing with the natural binding partners of BET proteins, thereby preventing the recruitment of transcriptional activators and downregulating the expression of target genes. nih.gov

While direct and extensive research on this compound's specific interaction with BET proteins is still emerging, the structural motifs present in the molecule are of interest to medicinal chemists developing BET inhibitors. The development of potent and selective BET inhibitors is a key objective in the field. For instance, researchers have designed bivalent inhibitors that can simultaneously engage with two bromodomains, potentially leading to increased potency and selectivity. nih.gov

In the broader context of BET inhibitor research, in vitro studies using cell lines are crucial for determining the efficacy and mechanism of action of new compounds. mdpi.com For example, studies on pan-BET inhibitors have demonstrated their ability to suppress the expression of pro-inflammatory cytokines in microglia, suggesting a potential neuroprotective role. mdpi.com Non-human in vivo models are subsequently used to assess the pharmacological properties and potential therapeutic effects of these inhibitors in a whole-organism context.

The table below summarizes the key proteins involved in the epigenetic modulation discussed.

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution Patterns (Bromo and Fluoro) on Activity

The presence and position of halogen atoms on a phenyl ring are critical determinants of a molecule's pharmacological properties. Halogens exert a strong inductive electron-withdrawing effect, which can deactivate the aromatic ring. libretexts.org In the case of 2-Amino-5-bromo-3-fluorobenzamide, the fluorine at position 3 and bromine at position 5 significantly modulate the electronic environment of the ring.

The fluorine atom, being highly electronegative, has a strong inductive effect. The bromine atom, while also electronegative, is larger and more polarizable. The specific combination and positioning of these halogens can influence the molecule's lipophilicity, membrane permeability, and metabolic stability. Studies on other halogenated compounds have shown that such substitutions can enhance biological efficacy by altering electronic properties. nih.gov Research into other series of aromatic compounds has demonstrated that substituting a fluorine atom with a larger halogen like chlorine or bromine can lead to the development of more potent inhibitors, highlighting that the identity and placement of the halogen are crucial for activity. researchgate.net

| Substitution Parameter | Influence on Physicochemical Properties | Potential Impact on Biological Activity |

| Fluoro Group (Position 3) | High electronegativity, strong inductive effect. Can form hydrogen bonds. | May enhance binding affinity through specific interactions with target residues. Can block metabolic oxidation at that position. |

| Bromo Group (Position 5) | Larger size, increased lipophilicity and polarizability compared to fluorine. | Can form halogen bonds, potentially improving target residence time. Increased lipophilicity may enhance membrane passage. |

| Combined Pattern | Creates a unique electrostatic potential across the aromatic ring. | The specific pattern is crucial for orienting the molecule within a binding pocket to maximize favorable interactions. |

This table is based on established principles of medicinal chemistry and SAR of related halogenated aromatic compounds.

Influence of Amide Modifications on Biological Profiles

The primary amide (-CONH₂) functional group is a cornerstone of the benzamide (B126) structure and its biological activity. It is a classic hydrogen bond donor and acceptor, enabling it to form strong and directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a biological target.

Modifications to this amide group would be expected to have a profound impact on the compound's biological profile. For instance, N-alkylation (e.g., forming -CONHCH₃ or -CON(CH₃)₂) would alter its hydrogen-bonding capacity by removing a donor site and introducing steric bulk. This could decrease affinity if the N-H hydrogen is critical for binding, or potentially increase it if the added alkyl group can access a new hydrophobic pocket. Studies on other amide-containing drugs have shown that even small changes to the amide group can drastically alter biological activity. sphinxsai.comresearchgate.net Replacing the amide with a bioisostere, such as a thioamide (-CSNH₂) or a reversed amide (-NHCO-), would change the geometry and electronic character of the linker, significantly affecting target interactions.

| Amide Modification | Change in Properties | Predicted Effect on Biological Profile |

| N-Methylation (-CONHCH₃) | Loss of one H-bond donor, increased lipophilicity. | Reduced binding if the N-H bond is a key interaction; potential for new hydrophobic interactions. |

| N,N-Dimethylation (-CON(CH₃)₂) | Loss of all H-bond donor capacity, increased steric bulk. | Likely significant loss of affinity if hydrogen donation is required; may alter target selectivity. |

| Replacement with Thioamide (-CSNH₂) | Altered bond lengths and angles, different H-bonding character. | Potential for altered binding mode and affinity; may change metabolic stability. |

| Replacement with Carboxylic Acid (-COOH) | Introduction of a strong acidic group. | Drastic change in ionization state at physiological pH, leading to different target interactions and pharmacokinetic properties. |

This table provides a predictive overview of how modifications to the amide group of this compound could influence its activity based on general SAR principles.

Role of Aromatic Ring Substituents on Target Affinity and Selectivity

The specific triad (B1167595) of substituents on the aromatic ring of this compound—amino at C2, fluoro at C3, and bromo at C5—creates a distinct chemical personality that dictates its binding affinity and selectivity.

| Substituent | Position | Electronic Effect | Potential Role in Target Binding |

| Amino (-NH₂) | 2 (ortho) | Electron-donating (by resonance) | Key hydrogen bond donor; may act as an anchor point in the binding site. |

| Fluoro (-F) | 3 (meta) | Electron-withdrawing (inductive) | Fine-tunes the electronics of the ring; may form specific H-bonds or other polar interactions. |

| Bromo (-Br) | 5 (meta) | Electron-withdrawing (inductive) | Contributes to lipophilicity; potential for halogen bonding; may confer target selectivity. |

Positional Isomer Effects on Pharmacological Outcomes

The pharmacological activity of a substituted aromatic compound is highly sensitive to the positional arrangement of its functional groups. Moving any of the substituents of this compound to a different position on the ring would create a positional isomer with a potentially vastly different biological profile.

For example, shifting the bromine atom from position 5 to position 4 would create 2-Amino-4-bromo-3-fluorobenzamide. This change would significantly alter the molecule's dipole moment and the spatial relationship between the bromo and amino groups. Such a change could disrupt the established binding mode at the intended target or, conversely, enhance affinity for a different target. Studies on positional isomers of other pharmacologically active compounds have confirmed that such seemingly minor structural changes can lead to dramatic differences in physicochemical properties and biological effects. researchgate.net Similarly, stereoisomerism, where molecules have the same connectivity but different spatial arrangements, is known to have a profound impact on drug activity. nih.govbiomedgrid.com While this compound itself is achiral, derivatives with chiral centers would be highly sensitive to their stereoconfiguration.

| Isomer | Key Structural Difference from Parent | Anticipated Impact on Pharmacological Outcome |

| 2-Amino-4-bromo-3-fluorobenzamide | Bromine is para to the amino group. | Altered dipole moment and steric profile; likely to have different target affinity and selectivity. |

| 2-Amino-5-bromo-4-fluorobenzamide | Fluorine is ortho to the bromine. | Increased steric hindrance around the C4-C5 bond; altered electronic interplay between halogens. May result in reduced or different activity. |

| 3-Amino-5-bromo-2-fluorobenzamide | Amino and fluoro groups are swapped. | The key 2-amino anchoring group is moved, which would likely abolish or drastically change the binding mode. |

This table compares the parent compound with hypothetical positional isomers to illustrate the critical importance of substituent placement for pharmacological activity.

Strategic Applications in Medicinal Chemistry Research

Scaffold Optimization in Drug Discovery Programs

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is responsible for its primary biological activity. Scaffold optimization is the process of modifying this core to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. The 2-aminobenzamide (B116534) framework itself is a recognized "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets.

The presence of bromine and fluorine atoms on the 2-Amino-5-bromo-3-fluorobenzamide scaffold offers several avenues for optimization. The bromine atom can be readily replaced or used as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of chemical groups at the 5-position, enabling a systematic exploration of the structure-activity relationship (SAR). The fluorine atom, with its high electronegativity and small size, can influence the molecule's conformation, metabolic stability, and binding affinity to target proteins. By strategically modifying these positions, medicinal chemists can fine-tune the properties of a lead compound to develop more effective drug candidates.

Development of Probe Molecules for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. An effective probe must exhibit high potency and selectivity for its target. The structural features of this compound make it a potential precursor for the development of such probes.

The amino group can serve as a point of attachment for reporter tags, such as fluorescent dyes or biotin, without significantly altering the core's binding properties. The bromo and fluoro substituents can be critical for achieving the required selectivity. For instance, the specific interactions of these halogens with amino acid residues in a protein's binding pocket can confer selectivity for one target over another. The development of probes from this scaffold could facilitate the identification and validation of new drug targets and enhance our understanding of complex biological pathways.

Rational Design of Ligands with Improved Potency and Selectivity

Rational drug design relies on an understanding of the three-dimensional structure of the biological target. By using computational modeling and X-ray crystallography, scientists can design ligands that fit precisely into the target's binding site, leading to improved potency and selectivity.

The this compound scaffold provides a rigid framework that can be elaborated upon to achieve specific interactions with a target. The amino and amide groups are capable of forming hydrogen bonds, which are crucial for molecular recognition. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The ability to systematically modify the scaffold at the bromine position allows for the exploration of different substituents to optimize van der Waals and hydrophobic interactions within the binding pocket. This iterative process of design, synthesis, and testing can lead to the discovery of highly potent and selective drug candidates.

Role as Pharmaceutical Intermediates

Perhaps the most immediate and documented application of compounds like this compound is their role as pharmaceutical intermediates. These are chemical compounds that are used as starting materials or building blocks in the synthesis of active pharmaceutical ingredients (APIs).

The versatile reactivity of the functional groups on this compound makes it a valuable intermediate. For example, the amino group can be acylated, alkylated, or diazotized to introduce a variety of functionalities. The bromine atom, as mentioned, is amenable to a range of cross-coupling reactions. This allows for the efficient construction of more complex molecular architectures. Patent literature for related compounds, such as 2-amino-5-bromobenzamide (B60110) derivatives, demonstrates their use as intermediates in the synthesis of insecticidal agents. This suggests that this compound could similarly serve as a key building block in the production of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.

Future Perspectives and Research Challenges

Exploration of Novel Synthetic Pathways

The current synthesis of 2-Amino-5-bromo-3-fluorobenzamide and its analogs often involves multi-step processes that can be resource-intensive. Future research is poised to focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas of exploration include:

Catalyst Innovation: The development of novel catalysts could enable more direct and selective reactions, reducing the need for protecting groups and minimizing waste. For instance, employing advanced palladium or copper catalysts in cross-coupling reactions or exploring enzymatic catalysis could offer higher yields and milder reaction conditions.

Flow Chemistry: Continuous flow synthesis presents a significant opportunity to improve the safety, scalability, and consistency of production. Transitioning from batch to flow processes can allow for precise control over reaction parameters, leading to higher purity and reduced reaction times.